molecular formula C14H21N3O5S B11126600 methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate

methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate

Cat. No.: B11126600
M. Wt: 343.40 g/mol
InChI Key: YLPHIKYBGUYTGQ-UHFFFAOYSA-N
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Description

Methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfone group, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfone group and the beta-alanine moiety. Common reagents used in these reactions include various acids, bases, and solvents. The reaction conditions often require precise temperature control and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced to the pyrazole ring or the beta-alanine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or modulator of signaling pathways. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)ethanol

Uniqueness

Methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Biological Activity

Methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure that includes a pyrazole moiety and a dioxothiophene component. Its molecular formula is C14H18N2O4SC_{14}H_{18}N_{2}O_{4}S, and it possesses a molecular weight of approximately 302.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been noted for their anticancer properties against various cell lines such as colorectal carcinoma (HCT116) and lung carcinoma (A549) . The mechanism often involves apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds containing the pyrazole ring have shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of similar compounds against bacteria and fungi, likely due to their ability to disrupt microbial cell membranes or metabolic processes .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been reported to activate GPCR signaling pathways, which are crucial for various physiological responses .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression or inflammation .

Research Findings

A summary of key findings from recent studies is presented in the following table:

Study ReferenceBiological ActivityCell Line/ModelIC50 Value (µM)Notes
AnticancerHCT116193.93Selective against cancer cells
Anti-inflammatoryIn vitro ModelN/AReduced cytokine production
AntimicrobialVarious BacteriaN/AEffective against Gram-positive bacteria

Case Studies

Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of pyrazole derivatives, this compound demonstrated significant cytotoxicity against HCT116 cells with an IC50 value of 193.93 µM. This suggests that the compound may induce apoptosis more effectively than traditional chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of similar compounds in an animal model of induced inflammation. The results indicated a marked reduction in inflammatory markers following administration of the compound, highlighting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C14H21N3O5S

Molecular Weight

343.40 g/mol

IUPAC Name

methyl 3-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbonyl]amino]propanoate

InChI

InChI=1S/C14H21N3O5S/c1-9-13(14(19)15-6-4-12(18)22-3)10(2)17(16-9)11-5-7-23(20,21)8-11/h11H,4-8H2,1-3H3,(H,15,19)

InChI Key

YLPHIKYBGUYTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC(=O)OC

Origin of Product

United States

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